REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[CH2:6][N:7]([CH3:9])[CH3:8].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:9][N:7]([CH2:6][C:5]1[CH:10]=[CH:11][C:12]([NH2:13])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:8]
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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COC=1C=C(CN(C)C)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
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0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC(=C(C=C1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |